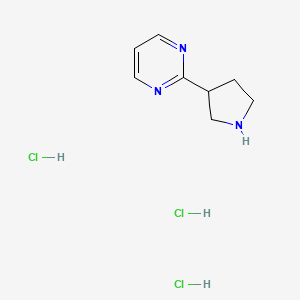

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride

Description

Properties

CAS No. |

1020352-94-6 |

|---|---|

Molecular Formula |

C8H14Cl3N3 |

Molecular Weight |

258.6 g/mol |

IUPAC Name |

2-pyrrolidin-3-ylpyrimidine;trihydrochloride |

InChI |

InChI=1S/C8H11N3.3ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;;/h1,3-4,7,9H,2,5-6H2;3*1H |

InChI Key |

OGCIKBDGSQWKIM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NC=CC=N2.Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Industrial production methods may involve the use of organometallic catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing it to bind selectively to enantioselective proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in pyrrolidine substitution patterns, heterocyclic cores (pyrimidine vs. pyridine), and salt forms (mono-, di-, or trihydrochloride). Key differences include:

Table 1: Comparative Physicochemical Properties

Key Observations :

- Salt Form Impact: The trihydrochloride form of the target compound likely exhibits superior aqueous solubility compared to mono- or dihydrochloride analogs, as seen in spermidine trihydrochloride .

Bioavailability and Stability

Trihydrochloride salts generally enhance bioavailability due to improved dissolution rates. For example, spermidine trihydrochloride demonstrates 30–50% higher bioavailability than its free base counterpart . By analogy, this compound may offer similar advantages over non-salt or lower HCl-content forms.

Table 2: Hypothesized Pharmacokinetic Comparison

Biological Activity

2-Pyrrolidin-3-yl-pyrimidine trihydrochloride, with the molecular formula C8H14Cl3N3 and a molecular weight of 258.58 g/mol, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, particularly in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves constructing the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to yield the final product. The compound is characterized by its trihydrochloride form, which enhances its solubility in aqueous environments, making it suitable for biological studies.

| Property | Value |

|---|---|

| CAS Number | 1020352-94-6 |

| Molecular Formula | C8H14Cl3N3 |

| Molecular Weight | 258.58 g/mol |

| IUPAC Name | 2-pyrrolidin-3-ylpyrimidine;trihydrochloride |

| InChI Key | OGCIKBDGSQWKIM-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The pyrrolidine ring structure allows for selective binding to proteins involved in various biochemical pathways.

Enzyme Interaction

Research indicates that this compound may act as an enzyme inhibitor, particularly in the context of receptor modulation and kinase inhibition. Its mechanism involves the alteration of enzyme activity, which can lead to significant biological effects such as apoptosis in cancer cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of related pyrimidine derivatives against various cancer cell lines. For instance, compounds derived from pyrrolo[2,3-d]pyrimidines exhibited IC50 values ranging from 29 to 59 µM against different cancer types, showcasing their potential as anticancer agents .

Table: Cytotoxicity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 5e | HepG2 (Liver Cancer) | 29 |

| Compound 5k | MDA-MB-231 (Breast Cancer) | 40 |

| Compound 5l | HeLa (Cervical Cancer) | 59 |

These findings highlight the potential for further development of these compounds as targeted therapies in oncology.

Mechanistic Insights

Mechanistic studies have shown that certain derivatives induce cell cycle arrest and apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This dual action enhances their efficacy as anticancer agents .

Applications in Medicinal Chemistry

The unique structure of this compound makes it a valuable building block in drug discovery. It has potential applications in:

- Enzyme Inhibition : Targeting specific kinases involved in cancer progression.

- Receptor Modulation : Altering receptor activity to modify physiological responses.

- Synthesis of Complex Compounds : Serving as a precursor for creating more complex heterocyclic structures.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-pyrrolidin-3-yl-pyrimidine trihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Common synthetic routes involve cyclization of pyrimidine precursors with pyrrolidine derivatives under acidic conditions. For example, refluxing 3-aminopyrrolidine with chloropyrimidine in hydrochloric acid yields the trihydrochloride salt. Reaction parameters such as temperature (80–100°C), stoichiometric ratios (1:1.2 for amine:pyrimidine), and reaction time (12–24 hrs) critically affect yield and purity. Post-synthesis purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted starting materials .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in DO to confirm proton environments and carbon backbone integrity. Peaks for the pyrimidine ring (δ 8.2–8.5 ppm) and pyrrolidine moiety (δ 2.5–3.5 ppm) should align with theoretical predictions.

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30) to assess purity (>95% typical).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H] at m/z 183.1 (free base) and confirm the trihydrochloride adduct .

Q. What are the stability and solubility profiles of this compound under standard laboratory conditions?

- Methodological Answer :

- Solubility : Highly soluble in water (>50 mg/mL) and polar solvents (e.g., methanol, DMSO). Limited solubility in nonpolar solvents (e.g., hexane).

- Stability : Stable at room temperature for 6 months when stored in airtight, light-protected containers. Degradation occurs above 150°C or in basic conditions (pH > 9), forming pyrrolidine and pyrimidine byproducts. Monitor via periodic HPLC analysis .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Spill Management : Neutralize spills with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste.

- First Aid : For skin contact, rinse with water for 15 mins; for inhalation, move to fresh air. Consult SDS for GHS-compliant protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from impurities (e.g., residual solvents or unreacted intermediates). Perform:

- Batch-to-Batch Comparison : Use LC-MS to identify impurities and quantify via calibration curves.

- Bioactivity Replication : Test in standardized assays (e.g., kinase inhibition) under controlled conditions (pH 7.4, 37°C). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. What computational strategies enhance the design of derivatives with improved target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Prioritize derivatives with higher binding affinity (ΔG < -8 kcal/mol).

- QSAR Modeling : Train models on existing bioactivity data to predict ADMET properties and optimize substituents on the pyrimidine ring .

Q. How can reaction mechanisms for this compound synthesis be experimentally validated?

- Methodological Answer :

- Isotopic Labeling : Introduce -labeled pyrrolidine to track incorporation via -NMR.

- Kinetic Studies : Monitor intermediate formation using stopped-flow UV-Vis spectroscopy. Fit data to rate equations (e.g., pseudo-first-order kinetics) to identify rate-determining steps .

Q. What experimental design principles optimize large-scale synthesis while minimizing waste?

- Methodological Answer : Apply Design of Experiments (DoE) methodologies:

- Factorial Design : Screen factors (temperature, catalyst loading) to identify critical parameters.

- Response Surface Methodology (RSM) : Optimize yield and E-factor (environmental impact) using central composite designs.

- Green Chemistry Metrics : Calculate atom economy (>80% target) and solvent recovery rates (>90%) .

Q. How can researchers integrate this compound into interdisciplinary studies (e.g., materials science or catalysis)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.